1-(1-Adamantylcarbonyl)-4-[5-(1-adamantyl)-2-methyl-3-furoyl]piperazine
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Overview
Description
1-[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-CARBONYL]-4-(ADAMANTANE-1-CARBONYL)PIPERAZINE is a complex organic compound featuring adamantane and furan moieties Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while furan is an aromatic heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-CARBONYL]-4-(ADAMANTANE-1-CARBONYL)PIPERAZINE involves multiple steps, starting with the preparation of adamantane derivatives. One common method is the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene using tetrakis(triphenylphosphine)palladium as a catalyst . The furan moiety can be introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions . The final step involves coupling the adamantane and furan derivatives with piperazine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-CARBONYL]-4-(ADAMANTANE-1-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated adamantane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving adamantane and furan derivatives.
Medicine: Potential use as a drug candidate due to its unique structure and properties.
Industry: Use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-CARBONYL]-4-(ADAMANTANE-1-CARBONYL)PIPERAZINE is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety is known to interact with various biological receptors, while the furan ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: A compound with a similar adamantane structure but lacking the furan and piperazine moieties.
Adamantane-1-carboxylic acid: A simpler derivative of adamantane with a carboxyl group.
Furan-2-carboxylic acid: A furan derivative with a carboxyl group.
Uniqueness
1-[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-CARBONYL]-4-(ADAMANTANE-1-CARBONYL)PIPERAZINE is unique due to the combination of adamantane and furan moieties in a single molecule, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C31H42N2O3 |
---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
[4-(adamantane-1-carbonyl)piperazin-1-yl]-[5-(1-adamantyl)-2-methylfuran-3-yl]methanone |
InChI |
InChI=1S/C31H42N2O3/c1-19-26(12-27(36-19)30-13-20-6-21(14-30)8-22(7-20)15-30)28(34)32-2-4-33(5-3-32)29(35)31-16-23-9-24(17-31)11-25(10-23)18-31/h12,20-25H,2-11,13-18H2,1H3 |
InChI Key |
ITGRYKFGMJIFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCN(CC5)C(=O)C67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
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